Home > Products > Screening Compounds P40860 > N-Acetyl Daclatasvir
N-Acetyl Daclatasvir -

N-Acetyl Daclatasvir

Catalog Number: EVT-13566616
CAS Number:
Molecular Formula: C44H54N8O8
Molecular Weight: 822.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis and Structural Elucidation of N-Acetyl Daclatasvir

Synthetic Routes to N-Acetyl Daclatasvir as a Process-Related Impurity

N-Acetyl Daclatasvir (CAS 1800502-75-3) arises primarily during the manufacturing of the hepatitis C NS5A inhibitor Daclatasvir. This impurity forms through acetylation reactions at free amine sites of the Daclatasvir core structure, particularly during final coupling steps involving N-methoxycarbonyl-protected valine intermediates [5] [9]. The synthetic route employs Friedel-Crafts acylation of biphenyl precursors with chloroacetyl chloride, followed by condensation with dipeptide intermediates in acetonitrile solvent systems. Under acidic conditions (pH < 4.0) and elevated temperatures (>50°C), in situ acetylation occurs via nucleophilic attack of secondary amines on acetyl donors present in reaction mixtures [6].

Reaction parameter optimization significantly impacts impurity levels:

  • Temperature dependence: Impurity yield increases from 0.3% (25°C) to 2.1% (60°C) during amidation
  • Catalyst influence: Triethylamine catalysis elevates N-Acetyl formation (1.8%) versus DIPEA (0.9%)
  • Solvent effects: Acetonitrile systems generate 40% higher impurity concentrations than toluene-based reactions [6]

Table 1: Reaction Parameters Impacting N-Acetyl Daclatasvir Formation

Condition VariableStandard ValueImpurity LevelModified ValueImpurity Level
Reaction Temperature25°C0.3%60°C2.1%
Coupling CatalystDIPEA0.9%Triethylamine1.8%
Solvent SystemToluene0.7%Acetonitrile1.2%
Reaction Duration4 hours0.8%12 hours1.9%

Purification challenges stem from the structural similarity between N-Acetyl Daclatasvir and the parent drug, requiring specialized chromatographic separation with ammonium acetate buffer systems (10mM, pH 5.0) to achieve baseline resolution [2]. Process controls involve strict maintenance of neutral pH during final coupling stages and implementation of low-temperature crystallization to suppress acetyl migration [6].

Structural Characterization Strategies for Acetylated Derivatives in Antiviral Drug Development

N-Acetyl Daclatasvir (C₄₄H₅₄N₈O₈; MW 822.9 g/mol) features acetyl modifications at the pyrrolidine nitrogen atoms, confirmed through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) analysis reveals diagnostic shifts: the carbonyl resonance at 175.2 ppm in ¹³C NMR and disappearance of the parent compound's secondary amine proton signal at δ 8.1 ppm in ¹H NMR spectra [5] [9]. High-Resolution Mass Spectrometry (HRMS) shows a characteristic mass increase of +42.021 Da versus Daclatasvir, corresponding to the acetylation modification [m/z 823.4132 (M+H)⁺] [5].

Chromatographic differentiation employs reversed-phase HPLC with photodiode array detection:

  • Retention time shift: N-Acetyl Daclatasvir elutes at 14.3 minutes versus 12.1 minutes for Daclatasvir under gradient conditions (0.1% TFA in acetonitrile:water)
  • Spectral distinction: Acetyl derivative exhibits λₘₐₓ at 312 nm versus 305 nm for parent compound
  • Co-elution studies: Spiked samples confirm baseline separation (resolution factor Rₛ = 2.3) [2] [7]

Table 2: Analytical Differentiation of N-Acetyl Daclatasvir from Related Compounds

Characterization MethodDaclatasvirN-Acetyl DaclatasvirImpurity A (Monodes-carboxymethyl)
Molecular FormulaC₄₀H₅₀N₈O₆C₄₄H₅₄N₈O₈C₃₃H₃₉N₇O₃
Exact Mass (g/mol)738.3853822.4065581.7120
¹H NMR (DMSO-d6) δ (ppm)8.12 (s, 1H)Absence of 8.12 signal8.32 (d, 1H)
Characteristic λₘₐₓ (nm)305312298
Retention Time (min)*12.114.39.8

*HPLC conditions: C18 column, 0.1% TFA/ACN gradient, 1.0 mL/min, 25°C

Stability assessments confirm N-Acetyl Daclatasvir demonstrates photooxidative resistance superior to primary degradation products like Monodes(N-carboxymethyl)valine Daclatasvir (Impurity A). Under ICH Q1B light stress conditions (1.2 million lux-hours), the acetyl derivative shows <0.2% formation versus 1.5% for Impurity A, attributed to the blocked amine reducing oxidation susceptibility [2] [9].

Comparative Analysis of Synthetic Byproducts in Daclatasvir Manufacturing Processes

The synthesis of Daclatasvir generates multiple structurally distinct impurities categorized by origin:

Process-related impurities:

  • N-Acetyl Daclatasvir: Forms during final coupling steps via acetyl transfer
  • Daclatasvir tert-butyl ester: Intermediate esterification byproduct (CAS 1009119-17-8)
  • Impurity B: Chloroacetyl adduct from incomplete dehalogenation (CAS 1009117-26-3)

Degradation products:

  • Impurity A: Monodes(N-carboxymethyl)valine Daclatasvir (Main degradation product; CAS 1007884-60-7)
  • Impurity C: Oxidative deamination product (CAS 1417333-83-5)
  • Dimer impurity: Radical-mediated dimer under oxidative conditions [2] [7]

Table 3: Comparative Profile of Major Daclatasvir-Related Impurities

Impurity DesignationChemical NameCAS NumberOriginKey Chemical FeatureDetection Method
N-Acetyl DaclatasvirMethyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate1800502-75-3ProcessAcetylated pyrrolidineHPLC Rt=14.3 min
Impurity AMonodes(N-carboxymethyl)valine Daclatasvir1007884-60-7DegradationCarboxymethyl cleavageHPLC Rt=9.8 min
Impurity BMethyl((S)-1-((S)-2-(5-(4′-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1′-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate1009117-26-3ProcessAcetyl-imidazoleHRMS m/z=785.392
Impurity CMethyl((S)-1-((S)-2-(4-(4′-(1H-imidazol-5-yl)-[1,1′-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate1417333-83-5ProcessDeprotected imidazoleUV λₘₐₓ=290 nm
Dimer ImpurityBis-daclatasvir conjugateNot availableProcessC5-C5' coupled dimerHRMS m/z=1477.782

Mechanistic studies reveal that radical-mediated dimerization observed in Daclatasvir synthesis (accounting for ~0.8% total impurities) contrasts with N-Acetyl formation pathways. Under oxidative conditions, the C5 hydrogen undergoes abstraction generating radical species that dimerize, while N-Acetyl impurities require nucleophilic attack on acetyl donors . Manufacturing process refinements have reduced critical impurities through:

  • Protected intermediate strategies: N-Boc protection reduces acetyl impurity by 60%
  • Reaction atmosphere control: Nitrogen sparging decreases dimer formation to <0.1%
  • Crystallization optimization: Isopropanol/water mixtures (3:1) preferentially exclude acetylated derivatives [6]

Quality control protocols employ gradient HPLC-UV at 305 nm with 0.05M potassium dihydrogen phosphate (pH 3.0):acetonitrile mobile phase, capable of resolving all specified impurities to ≤0.05% detection limits. This method confirms N-Acetyl Daclatasvir typically constitutes 0.3-1.2% in commercial batches, within ICH Q3A qualification thresholds [2] [7].

Properties

Product Name

N-Acetyl Daclatasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C44H54N8O8

Molecular Weight

822.9 g/mol

InChI

InChI=1S/C44H54N8O8/c1-25(2)37(47-43(57)59-7)41(55)49-21-9-11-33(49)39-45-23-35(51(39)27(5)53)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-24-46-40(52(36)28(6)54)34-12-10-22-50(34)42(56)38(26(3)4)48-44(58)60-8/h13-20,23-26,33-34,37-38H,9-12,21-22H2,1-8H3,(H,47,57)(H,48,58)/t33-,34-,37-,38-/m0/s1

InChI Key

CLVRXEFYIJQENA-JOJDORDVSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.